molecular formula C21H19N3O4S2 B2964952 N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207001-95-3

N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No. B2964952
CAS RN: 1207001-95-3
M. Wt: 441.52
InChI Key: RBSZRKHRMOZJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a methoxyphenyl group, a methyl group, an oxadiazole ring, a thiophene ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and thiophene rings, as well as the sulfonamide group, could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Anticancer Potential

A study by Ghorab, Bashandy, and Alsaid (2014) explored thiophene derivatives with sulfonamide moieties for their anticancer properties. They found that these compounds, including variants similar to N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, exhibited notable cytotoxic activities against the human breast cancer cell line MCF7. This suggests a potential application in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

Antimicrobial and Antitubercular Activities

Shingare et al. (2022) synthesized and assessed benzene sulfonamide pyrazole oxadiazole derivatives for antimicrobial and antitubercular activities. They found that some compounds, closely related in structure to the compound , demonstrated good antibacterial activity against several bacterial strains and were effective antitubercular agents against M. tuberculosis H37Rv (Shingare et al., 2022).

Inhibitory Activities

A study by Kucukoglu et al. (2016) focused on polymethoxylated-pyrazoline benzene sulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential applications in disorders related to these enzymes, such as glaucoma or edema (Kucukoglu et al., 2016).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for their use in photodynamic therapy, especially for cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Bouklah et al. (2006) explored the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. This research indicates potential applications of similar sulfonamide-based compounds in protecting metals against corrosion (Bouklah et al., 2006).

Anticonvulsant Agents

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety with anticonvulsant properties. These findings suggest the possibility of developing anticonvulsant drugs from similar compounds (Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry and have various biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

properties

IUPAC Name

N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-14-6-4-7-15(12-14)20-22-21(28-23-20)19-18(10-11-29-19)30(25,26)24(2)16-8-5-9-17(13-16)27-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSZRKHRMOZJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.